![molecular formula C10H7N3OS B2532563 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 188250-53-5](/img/structure/B2532563.png)
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound that is part of a larger class of compounds known as fused pyrimidines . These compounds have been reported to have significant roles in heterocyclic chemistry due to their versatility and pharmaceutical interests .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a new series of fused pyrimidines were synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, S-alkylation of pyrimidine followed by cyclization with various reagents afforded the desired thiazolo[3,2-a]pyrimidines .Applications De Recherche Scientifique
- Dual PI3K/HDAC Inhibitors : Researchers have designed novel compounds by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These dual-acting inhibitors target both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways. The representative dual PI3K/HDAC inhibitors demonstrated potent antiproliferative activities against cancer cell lines .
- PI3K Pathway Inhibition : The PI3K pathway plays critical roles in cancer cell growth, survival, and resistance to chemotherapy and targeted agents. Inhibitors targeting this pathway are actively being developed for cancer treatment .
- HDAC Inhibition : HDAC inhibitors alter gene expression and cell phenotype by modifying histone acetylation patterns. Compounds like vorinostat (SAHA), belinostat (PXD-101), and panobinostat (LBH-589) have been approved for treating various cancers .
Cancer Therapeutics
Epigenetic Modulation
Mécanisme D'action
While the specific mechanism of action for “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is not available, related compounds have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .
Orientations Futures
The development of novel dual PI3K/HDAC inhibitors, such as the ones related to “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one”, is a promising avenue in cancer therapy . These compounds showed potent antiproliferative activities against certain cell lines in cellular assays , laying the foundation for potential anticancer therapeutics.
Propriétés
IUPAC Name |
5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRQJYDINGPXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CC=CC3=NC(=S)N21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.